molecular formula C16H19N B1339411 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile CAS No. 96184-40-6

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile

Cat. No.: B1339411
CAS No.: 96184-40-6
M. Wt: 225.33 g/mol
InChI Key: WFVBLRKVRNUULX-NSCUHMNNSA-N
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Description

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile is an organic compound with the molecular formula C16H19N. It is a derivative of benzonitrile, featuring a cyclohexyl group substituted with a propenyl group in the trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile is not fully understood but is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The propenyl and nitrile groups are likely key functional groups involved in these interactions .

Comparison with Similar Compounds

    4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzene: Lacks the nitrile group, which may result in different reactivity and applications.

    4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)aniline:

Uniqueness: Its structural features make it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

4-[4-[(E)-prop-1-enyl]cyclohexyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h2-3,6-7,10-11,13,15H,4-5,8-9H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVBLRKVRNUULX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1CCC(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1CCC(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219263
Record name 4-[trans-4-(1E)-1-Propen-1-ylcyclohexyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96184-40-6
Record name 4-[trans-4-(1E)-1-Propen-1-ylcyclohexyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-[trans-4-(1E)-1-propen-1-ylcyclohexyl]
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